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Compound Focus: Chloramphenicol succinate

CAS No.: 3544-94-3

Cat. No.: S523468

A New Target: P2Y14 Receptor Antagonism

A 2025 study employed a sophisticated computational pipeline to identify Chloramphenicol Succinate as a
novel, high-affinity antagonist for the P2Y 14 receptor (P2Y14R), a G-protein coupled receptor involved in

inflammation and immune regulation [1].

Quantitative Binding Data

The table below summarizes the key quantitative findings from the study on CS's binding to the P2Y14R:

Parameter Value Method / Notes

ICso (Potency) 1.585 nM In vitro antagonism assay; indicates nanomolar efficacy [1].

Binding Free Energy  -54.04 kcal/mol Calculated via MM/GBSA from Molecular Dynamics

(AGbind) simulations [1].
Critical Interacting K77,Y102, Identified through Molecular Dynamics simulations; these
Residues H184, K277 are conserved residues in the P2Y14R [1].

Experimental Protocol: Discovery & Validation
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The discovery of CS as a P2Y14R antagonist was achieved through a multi-step experimental workflow,

illustrated below.
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Research workflow for computational discovery and validation.
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o Computational Screening & Binding Affinity Prediction [1]:

o Structure-Based Virtual Screening (SBVS): A library of FDA-approved and experimental
drugs from DrugBank was screened against the structure of the P2Y14R.

o Molecular Docking: Top candidates from SBVS, including Chloramphenicol Succinate
(DB0O7565), were docked into the P2Y14R binding site using Glide XP and AutoDock Vina to
predict binding poses.

o Molecular Dynamics (MD) Simulations & MM/GBSA: The stability of the CS-P2Y14R
complex was simulated in a near-physiological environment. The Molecular
Mechanics/Generalized Born Surface Area (MM/GBSA) method was then used to calculate the
binding free energy (AGbind), confirming a strong, favorable interaction.

¢ In Vitro Functional Assays [1]:

o P2Y14R Antagonism Assay: The ability of CS to inhibit the activity of the P2Y14R was tested
in a cellular model. The ICso value was determined from a dose-response curve.

o Cytotoxicity Testing: Cell viability assays were conducted to ensure that the antagonistic
effect was not due to cell death.

¢ In Vivo Efficacy Studies [1]:

o DSS-Induced Colitis Model: The therapeutic effect of CS was evaluated in a mouse model of
inflammatory bowel disease, where colitis is induced by dextran sulfate sodium (DSS).

o Outcome Measures: Treatment with CS alleviated colitis symptoms, reduced colon shortening,
and restored gut barrier integrity by enhancing the expression of tight junction proteins
(Claudin-1, ZO-1, Occludin).

Mechanism of Action: Signaling Pathway

The proposed mechanism by which CS exerts its therapeutic effect for IBD through P2Y14R antagonism is

summarized in the pathway below.
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Proposed anti-inflammatory mechanism of CS via P2Y14R antagonism.

Traditional Target: Ribosomal Binding & Antibiotic
Action

Before its rediscovery, CS was known as a prodrug of the broad-spectrum antibiotic Chloramphenicol

(CAM), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] [3].

Quantitative Ribosomal Binding Data

The table below summarizes key data related to the binding of Chloramphenicol to the bacterial ribosome.
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Parameter Value Method / Notes

Primary Binding Site  A-site of Peptidyl Transferase Competition assays, crystallography
(CAM1) Center [3].

Binding Affinity (Kd) ~2 uM Equilibrium binding studies [3].
Critical Ribosomal 23S rRNA & Protein L16 Partial ribosome reconstitution
Component experiments [4].

Inhibition Slow-binding competitive inhibitor of  Interferes with the A-site, preventing
Mechanism aminoacyl-tRNA binding peptide bond formation [3].

Experimental Protocol: Ribosomal Binding

Classical methods to study CAM/CS ribosomal binding include:

¢ Ribosome Reconstitution & Protein Identification [4]:

o Core and Split Proteins: 50S ribosomal subunits were treated with increasing concentrations
of LiCl to create "cores" (deficient in some proteins) and corresponding "split protein” fractions.

o Binding Assay: The ability of these cores to bind radiolabeled CAM was tested. A core that lost
binding capacity was crucial.

o Reconstitution: Split protein fractions were added back to the deficient core. The specific
fraction that restored CAM binding identified the essential protein—in this case, ribosomal
protein L16 [4].

e Competition Binding Assays [3]:

o Substrate Analogs: The binding of CAM to ribosomes was measured in the presence of
potential competitors like puromycin (an aminoacyl-tRNA analog) or the CAACCA-leucyl
fragment.

o Inhibition Analysis: The degree to which these molecules inhibited CAM binding helped map
its binding site to the ribosomal A-site, overlapping with the aminoacyl-tRNA binding site [3].

e Crystallographic Studies [3]:

o High-resolution X-ray crystal structures of CAM bound to the 50S ribosomal subunit from
bacteria like Deinococcus radiodurans and Thermus thermophilus have visually confirmed the
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binding location and key molecular interactions within the peptidyl transferase center.

Key Takeaways for Researchers

¢ A Case for Drug Repurposing: The identification of CS as a P2Y14R antagonist is a prime example
of how computational methods can breathe new life into old drugs, bypassing early development
stages and leveraging existing safety data [1].

¢ Distinct Mechanisms for Different Effects: The antibacterial and potential anti-inflammatory
activities of CS are mediated through completely different pathways and targets. The P2Y14R
antagonism is unlikely to be related to its ribosomal inhibition.

¢ Research Implications: For drug development professionals, this opens a path to developing novel
anti-inflammatory therapies. For scientists studying antibiotics, it underscores that off-target effects of
old drugs may harbor unexpected therapeutic potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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